molecular formula C12H11NO3 B6087549 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one

4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one

Cat. No. B6087549
M. Wt: 217.22 g/mol
InChI Key: DFTZIWPBHSMDBV-UHFFFAOYSA-N
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Description

4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, also known as Warfarin, is a widely used anticoagulant drug that is used to prevent and treat blood clots. It was first introduced in the 1950s and has since become one of the most commonly prescribed anticoagulant drugs in the world. The drug is known to have a complex mechanism of action and has been the subject of extensive scientific research over the years.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one has been extensively studied. For instance, Manolov et al. (2008) investigated a closely related compound, which crystallized in the monoclinic system, revealing detailed insights into its molecular structure (Manolov, Meyer, & Ströbele, 2008).

Antibacterial Applications

Behrami and Dobroshi (2019) explored the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one. Their research demonstrated significant bacteriostatic and bactericidal activities, highlighting the compound's potential in antibacterial applications (Behrami & Dobroshi, 2019).

Catalysis and Synthesis

Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, involving 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. This showcases the compound's role in facilitating important organic synthesis reactions (Alonzi et al., 2014).

Physical and Chemical Properties

Elenkova et al. (2014) synthesized a compound related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one and studied its crystal structure, UV/visible absorption spectra, and acid dissociation constants, offering a comprehensive understanding of its physico-chemical properties (Elenkova et al., 2014).

Sensor Development

Research by Jo et al. (2014) focused on developing a new chemo-sensor based on a derivative of 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, highlighting its utility in detecting specific ions in aqueous solutions (Jo et al., 2014).

Antioxidant and Biological Activity

Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one. This research provides insights into potential biological applications of these compounds (Stanchev et al., 2009).

properties

IUPAC Name

3-(C,N-dimethylcarbonimidoyl)-4-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(13-2)10-11(14)8-5-3-4-6-9(8)16-12(10)15/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTZIWPBHSMDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)C1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-[(1E)-N-methylethanimidoyl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
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4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Reactant of Route 3
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Reactant of Route 4
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Reactant of Route 5
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Reactant of Route 6
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one

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